7,7-Dimethyl-1,4-diazepan-5-one
Overview
Description
7,7-Dimethyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C7H14N2O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediamine with a carbonyl source, such as formaldehyde, under acidic or basic conditions to form the diazepane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted diazepanes depending on the reagents used.
Scientific Research Applications
7,7-Dimethyl-1,4-diazepan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of psychoactive drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In biological systems, it may interact with enzymes or receptors, modulating their function and leading to various physiological effects .
Comparison with Similar Compounds
1,4-Diazepane: A parent compound with a similar structure but without the dimethyl substitution.
2,7-Diphenyl-1,4-diazepan-5-one: A derivative with phenyl groups at positions 2 and 7, exhibiting different chemical and biological properties.
Uniqueness: 7,7-Dimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Biological Activity
7,7-Dimethyl-1,4-diazepan-5-one, a member of the diazepane family, is a seven-membered heterocyclic compound characterized by its two nitrogen atoms and a carbonyl group. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, including antimicrobial and antiviral properties .
Molecular Structure:
- Molecular Formula: CHNO
- CAS Number: 933690-07-4
Synthesis:
The synthesis typically involves cyclization reactions of 2,2-dimethyl-1,3-propanediamine with a carbonyl source under acidic or basic conditions .
Reactivity:
The compound can undergo various reactions:
- Oxidation: Forms N-oxides.
- Reduction: Produces amines.
- Substitution: Can yield various substituted diazepanes depending on the reagents used .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibacterial agents.
Antiviral Activity
The compound has also been studied for its antiviral properties. Preliminary data suggest that it may inhibit viral replication through mechanisms involving the disruption of viral enzyme activity or interference with viral entry into host cells .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. It may act as a ligand binding to metal ions or proteins, thereby modulating their functions and leading to various physiological effects .
Study 1: Antimicrobial Efficacy
A study published in Journal of Molecular Structure explored the antimicrobial efficacy of several diazepane derivatives, including this compound. The results indicated that this compound showed notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Antiviral Mechanisms
In another investigation focusing on antiviral mechanisms, researchers utilized docking studies to analyze the interaction between this compound and viral proteins associated with hepatitis C. The findings suggested that the compound could effectively bind to the active sites of these proteins, potentially hindering their function and viral replication .
Comparative Analysis Table
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | CHNO | Varies (e.g., CHNO for related diazepanes) |
Antimicrobial Activity | Yes | Yes (varies by structure) |
Antiviral Activity | Yes | Limited (depends on structure) |
Mechanism of Action | Ligand binding | Varies (often similar pathways) |
Properties
IUPAC Name |
7,7-dimethyl-1,4-diazepan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5-6(10)8-3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVHAUMJFLUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933690-07-4 | |
Record name | 7,7-dimethyl-1,4-diazepan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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